molecular formula C9H11N3O2 B6517766 4-(pyrimidine-2-carbonyl)morpholine CAS No. 562101-40-0

4-(pyrimidine-2-carbonyl)morpholine

Cat. No.: B6517766
CAS No.: 562101-40-0
M. Wt: 193.20 g/mol
InChI Key: TWUZPWPIUCHLCA-UHFFFAOYSA-N
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Description

4-(Pyrimidine-2-carbonyl)morpholine is a heterocyclic compound featuring a pyrimidine ring connected to a morpholine moiety via a carbonyl group. These derivatives are often explored for their pharmacological properties, including receptor modulation (e.g., EP2 potentiation) and kinase inhibition . The carbonyl linkage in this compound may enhance electronic interactions with biological targets, distinguishing it from directly bonded pyrimidine-morpholine analogs.

Properties

IUPAC Name

morpholin-4-yl(pyrimidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(8-10-2-1-3-11-8)12-4-6-14-7-5-12/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUZPWPIUCHLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrimidine-2-carbonyl)morpholine typically involves the reaction of pyrimidine-2-carboxylic acid with morpholine. This reaction can be facilitated by using coupling agents such as carbodiimides (e.g., EDC or DCC) to activate the carboxylic acid group, allowing it to react with the amine group of morpholine to form the desired amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidine-2-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-(Pyrimidine-2-carbonyl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(pyrimidine-2-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The carbonyl group and the heterocyclic rings play crucial roles in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Activity Profiles

Compound Name Pyrimidine Substituents Heterocycle Biological Activity/Property Reference
4-(Pyrimidine-2-carbonyl)morpholine* Carbonyl-linked morpholine Morpholine Inferred enhanced target interaction -
CID2992168 3,4-Dimethoxyphenyl, CF3 Morpholine High EP2 potentiation (EC50 fold shift)
CID891729 Phenyl, CF3 Morpholine Moderate EP2 potentiation
4-(4-Chloropyrimidin-2-yl)morpholine Chlorine Morpholine Agrochemical/pharmaceutical intermediate
4-(2-Chlorothieno[3,2-d]pyrimidin-4-yl)morpholine Chlorine, thieno-pyrimidine Morpholine Precursor for Fimepinostat (CUDC-907)
CID3239428 3,4-Dimethoxyphenyl, CF3 Piperidine Lower EP2 potentiation vs. morpholine

Key Findings :

  • Heterocycle Impact : Morpholine-containing pyrimidines (e.g., CID2992168) exhibit superior EP2 receptor potentiation compared to piperidine (CID3239428) or pyrrolidine analogs . The oxygen atom in morpholine may improve hydrogen bonding or solubility.
  • Substituent Effects : Electron-withdrawing groups (e.g., CF3 in CID2992168) enhance EP2 activity, while halogen substituents (e.g., Cl in 4-(4-chloropyrimidin-2-yl)morpholine) are common in agrochemical intermediates .

Solubility and Physicochemical Properties

Table 2: Solubility and Stability of Selected Analogs

Compound Name Solubility (μM) Metabolic Stability Reference
4-(2-Chlorobenzyl)morpholine (3) 180 High
4-(2-Chloro-6-fluorobenzyl)morpholine (7) 184 High
4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine N/A Moderate (kinase inhibitor)

Key Findings :

  • Benzylmorpholine derivatives (e.g., compounds 3 and 7) exhibit high aqueous solubility (~180 μM), critical for bioavailability .
  • Morpholine-linked benzothiazoles (e.g., compound 1 in ) show improved kinase inhibition (52.1% inhibition at 1 μM) compared to non-morpholine analogs, suggesting solubility and target engagement benefits .

Biological Activity

4-(Pyrimidine-2-carbonyl)morpholine is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activity as an enzyme inhibitor and receptor modulator. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring linked to a pyrimidine moiety via a carbonyl group. This unique structure contributes to its biological activity, allowing it to interact with various biological targets.

The mechanism of action for this compound primarily involves binding to specific molecular targets such as enzymes and receptors. The carbonyl group and the heterocyclic rings are critical for the compound's binding affinity and specificity, influencing its pharmacological effects.

Enzyme Inhibition

Research indicates that derivatives of pyrimidine-based compounds, including this compound, exhibit potent inhibition against several enzymes. For instance, studies have shown that modifications to the morpholine ring can significantly enhance inhibitory potency against the NAE-producing enzyme NAPE-PLD. Substituting morpholine with more hydrophobic groups has been reported to increase activity by up to four-fold .

Receptor Modulation

This compound has also demonstrated multitarget properties, showing activity towards various G-protein coupled receptors (GPCRs). For example, it has been evaluated for its ability to inhibit forskolin-stimulated intracellular accumulation of cAMP, indicating potential applications in modulating signaling pathways associated with metabolic disorders .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that specific modifications to the pyrimidine and morpholine components can lead to significant changes in biological activity. The following table summarizes key findings from SAR studies:

Compound ModificationEffect on ActivityReference
Morpholine → Piperidine2-fold increase in potency
Dimethylamine substitution2-fold increase in activity
Hydrophobic substitutions on R3Enhanced binding affinity

Case Study 1: NAPE-PLD Inhibition

A study focused on optimizing pyrimidine-4-carboxamide derivatives highlighted that replacing morpholine with smaller amines resulted in compounds with significantly improved inhibitory profiles against NAPE-PLD. The most potent compound achieved an IC50 value of 72 nM, demonstrating the importance of structural optimization in drug design .

Case Study 2: GPCR Activity

Another investigation into the multitarget properties of pyrimidine derivatives found that certain analogues exhibited comparable potency to established drugs in inhibiting cAMP production through GPCR pathways. This suggests that this compound could be further developed for therapeutic applications targeting these receptors .

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